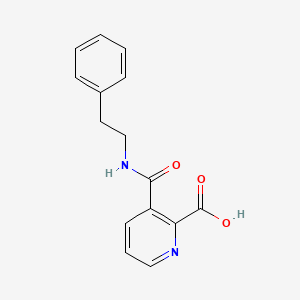
Z-Cys(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Cys(Trt)-OH is an amino acid derivative, which is a compound composed of a carboxylic acid and an amino group. It is a derivative of the amino acid cysteine, which is an important component of proteins. The full name of this compound is N - ( (Benzyloxy)carbonyl)- S -trityl- L -cysteine .
Synthesis Analysis
A protocol for the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides has been established . This was achieved by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .Molecular Structure Analysis
The molecular weight of Z-Cys(Trt)-OH is 497.62 . The structure of this compound can be found in the product information provided by WATANABE CHEMICAL INDUSTRIES .Chemical Reactions Analysis
Z-Cys(Trt)-OH, through its tritylation capacity, facilitates the selective S-tritylation of cysteine residues in fully unprotected peptides. This process is achieved using trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP), which allows for the S-protection of Cys located in these peptides without affecting other peptide functionalities.Physical And Chemical Properties Analysis
Z-Cys(Trt)-OH is a versatile compound that has a wide range of applications in scientific research. It is stored in dry conditions in a freezer, sealed under nitrogen .Applications De Recherche Scientifique
Design of Highly Active Substrates
Z-Cys(Trt)-OH is used in the design of highly active substrates for microbial transglutaminase detection . The substrates with high activity were screened using a combination of molecular docking and traditional experiments . This application is significant for the detection of transglutaminase activity, the diagnosis of related diseases, and drug discovery .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Z-Cys(Trt)-OH is used in the study of spin–lattice relaxation time and temperature dependence of fluorine-19 nuclear magnetic resonance spectra of cysteine-containing peptide iron (II) complexes . The 19 F NMR signals of cysteine-containing peptide ligands, such as Z-Cys(1)-Pro-Leu-Cys(2)-Gly-X [Z = PhCH 2 OCO; X = NH(C 6 H 4 F-p), NH(CH 2 C 6 H 4 F-p) or NH(CH 2 CH 2 C 6 H 4-Fp)] were isotropically shifted both down- and up-field by co-ordination to Fe II in [NEt 4] 2 [Fe(Z-cys-Pro-Leu-cys-Gly-X) 2] .
Biomarker for Oxidative Stress
Z-Cys(Trt)-OH, in its oxidized forms, including cystine and mixed disulfides with other thiol-containing small molecules, is a potentially better biomarker for oxidative stress in plasma .
Mécanisme D'action
Target of Action
Z-Cys(Trt)-OH, a cysteine-containing peptide, primarily targets the Activating Transcription Factor 4 (ATF4) . ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor . It orchestrates cellular responses, particularly in the management of endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges .
Mode of Action
The interaction of Z-Cys(Trt)-OH with its targets involves coordination to Fe II . The 19 F NMR signals of Z-Cys(Trt)-OH were isotropically shifted both down- and up-field by coordination to Fe II . This interaction results in changes in the cellular responses managed by ATF4 .
Biochemical Pathways
The primary biochemical pathway affected by Z-Cys(Trt)-OH is the ATF4 pathway . This pathway is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . The ATF4 pathway can either inhibit or promote ferroptosis, a form of regulated cell death characterized by severe lipid peroxidation and pronounced endoplasmic reticulum stress .
Result of Action
The molecular and cellular effects of Z-Cys(Trt)-OH’s action are primarily related to its interaction with ATF4 . By influencing the ATF4 pathway, Z-Cys(Trt)-OH can affect cellular responses to stress, potentially influencing processes such as ferroptosis .
Action Environment
The action, efficacy, and stability of Z-Cys(Trt)-OH can be influenced by various environmental factors. For instance, the temperature dependence of the 19 F NMR spectra indicates that the isotropic shifts caused by Z-Cys(Trt)-OH’s coordination to Fe II are influenced by temperature
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGBGCZDGIBZPI-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Cys(Trt)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)
![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2425041.png)
![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2425045.png)
![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)


![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2425053.png)
![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)
![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)

![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)